molecular formula C10H10N2O2 B582371 2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid CAS No. 1227267-10-8

2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid

Cat. No.: B582371
CAS No.: 1227267-10-8
M. Wt: 190.202
InChI Key: PHEMHPBNLCGOPR-UHFFFAOYSA-N
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Description

2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is a high-value chemical scaffold in medicinal chemistry and drug discovery. As a derivative of the pyrrolopyridine family, often termed azaindoles, this compound is a key synthetic intermediate for developing novel therapeutic agents . The structure, featuring a carboxylic acid functional group on a fused bicyclic ring system, makes it a versatile building block for constructing more complex molecules. Researchers can readily functionalize the acid group, for instance, by converting it to amides or esters, to explore structure-activity relationships . Compounds based on the pyrrolopyridine core have demonstrated a broad spectrum of pharmacological activities in scientific literature, including antitumor, antidiabetic, antiviral, and antimicrobial properties . For example, related pyrrolo[3,4-c]pyridine derivatives have been investigated as aldose reductase inhibitors for managing diabetic complications and as agonists for the GPR119 receptor, a target for type 2 diabetes and obesity . The specific 2,7-dimethyl substitution on this isomer may fine-tune the compound's physicochemical properties, such as lipophilicity and metabolic stability, offering researchers a tailored tool for hit-to-lead optimization campaigns. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2,7-dimethyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-5-3-11-4-7-8(10(13)14)6(2)12-9(5)7/h3-4,12H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHEMHPBNLCGOPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC2=C1NC(=C2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001199371
Record name 2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001199371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227267-10-8
Record name 2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227267-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001199371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Continuous Flow Reactors

Industrial production employs continuous flow systems to enhance reaction control and scalability. For example, cyclization and methylation steps are performed in tandem reactors with real-time monitoring to adjust temperature and reagent stoichiometry.

Catalytic Enhancements

  • Pd/C Hydrogenation : Reduces nitro intermediates to amines, facilitating cyclization.

  • Acid Catalysis : Hydrogen chloride (HCl) gas promotes cyclization of butadiene derivatives at 50°C, achieving 75% yield.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentsYield (%)Purity (%)
Cyclization-Alkylation2,7-Dimethylpyridinet-BuOK, CH₃I7095
Post-Cyclization MethylationEthyl pyrrolopyridine-3-carboxylate(CH₃)₂SO₄, NaH6592
Industrial Flow ProcessNitropyridine derivativePd/C, HCl8098

Challenges and Solutions

  • Regioselectivity : Competing alkylation at undesired positions is mitigated using directing groups (e.g., methoxy) or bulky bases.

  • Purification : Column chromatography with CH₂Cl₂/MeOH (95:5) effectively separates isomers.

  • Corrosion : Acid-resistant reactors (e.g., glass-lined steel) prevent degradation during HCl-mediated steps .

Chemical Reactions Analysis

Types of Reactions

2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine and pyrrole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and receptor binding.

    Medicine: It is investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact pathways and molecular targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Data Evidence ID
1H-Pyrrolo[3,2-c]pyridine-3-carboxylic acid None C₈H₆N₂O₂ 162.15 Soluble in organic solvents; used as catalyst/ligand 7, 11
6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid Br at position 6 C₈H₅BrN₂O₂ 241.04 Density: 1.946 g/cm³; light yellow solid; acute toxicity (H302) 18
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid OCH₃ at position 5 C₉H₈N₂O₃ 192.17 Yield: 80%; mp 269–271°C; IR: 1718 cm⁻¹ (C=O) 1
9H-Pyrrolo[2,3-c:5,4-c']dipyridine-3-carboxylic acid Fused dipyridine system C₁₁H₇N₃O₂ 213.19 Predicted pKa: ~0.3; boiling point: 586.4°C 12
1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid Carboxylic acid at position 3 C₈H₆N₂O₂ 162.15 Structural isomer; positional differences affect electronic properties 15

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., Br in the 6-bromo derivative) increase molecular weight and density while introducing toxicity risks . Methoxy groups (e.g., 5-methoxy analog) enhance thermal stability (mp ~270°C) but reduce synthetic yield (71–82%) compared to unsubstituted derivatives (95% yield) .
  • Positional Isomerism : The carboxylic acid group’s position (e.g., 2 vs. 3) alters hydrogen-bonding capacity and reactivity. For example, 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (similarity score 0.85) may exhibit distinct catalytic activity compared to the [3,2-c] isomer .

Physicochemical Properties

  • Solubility: The dimethyl derivative’s methyl groups likely reduce water solubility compared to the unsubstituted parent compound but enhance solubility in non-polar solvents .
  • Hydrogen Bonding : The carboxylic acid group forms hydrogen bonds (RO···O distances ~2.5–2.8 Å in hydrated analogs). Methyl groups may sterically hinder such interactions, altering crystallinity .
  • Thermal Stability : Methoxy-substituted analogs exhibit higher melting points (~270°C) than halogenated or methylated derivatives .

Biological Activity

2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is a heterocyclic compound characterized by its fused pyridine and pyrrole rings. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Understanding its biological activity is essential for exploring its therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features two methyl groups at positions 2 and 7 and a carboxylic acid group at position 3. This unique arrangement contributes to its distinct biological properties.

Property Value
IUPAC Name This compound
Molecular Formula C10H10N2O2
Molecular Weight 178.20 g/mol
CAS Number 1227267-10-8

Anticancer Activity

Research indicates that derivatives of pyrrolo[3,2-c]pyridine compounds exhibit significant anticancer properties. For instance, studies have shown that modifications in the structure can enhance antiproliferative activity against various cancer cell lines such as HeLa and A549. The mechanism often involves the inhibition of specific enzymes linked to cancer proliferation .

A comparative analysis of IC50 values for similar compounds suggests that structural variations can lead to improved potency:

Compound IC50 (μM) Cell Line
This compoundTBDTBD
Other Pyridine Derivative A0.058HeLa
Other Pyridine Derivative B0.021MDA-MB-231

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains. The presence of the carboxylic group is crucial for its antimicrobial efficacy, enhancing interaction with microbial targets .

Anti-inflammatory Properties

In addition to anticancer and antimicrobial activities, this compound has shown potential anti-inflammatory effects. These effects are believed to stem from its ability to modulate inflammatory pathways through enzyme inhibition and receptor interaction .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in tumor proliferation and inflammation.
  • Receptor Binding : The compound can bind to receptors that regulate cellular growth and immune responses.
  • Structural Modifications : Variations in the molecular structure can significantly alter the binding affinity and biological activity.

Case Studies

Several studies have highlighted the potential of pyrrolo[3,2-c]pyridine derivatives in preclinical models:

  • A study demonstrated that a related compound exhibited a significant reduction in tumor size in vivo models when administered at specific dosages.
  • Another investigation focused on the antimicrobial efficacy against resistant bacterial strains, showing promising results that warrant further exploration.

Q & A

Advanced Research Question

  • Molecular Dynamics Simulations : Assess binding mode stability over 100-ns trajectories.
  • Mutagenesis Studies : Compare binding affinities for wild-type vs. mutant proteins (e.g., kinase active-site mutations) .
  • SPR Biosensing : Measure real-time binding kinetics to confirm docking scores.

What analytical workflows are recommended for detecting and quantifying degradation products?

Q. Methodological Focus

  • LC-MS/MS : Identify degradation impurities using fragmentation patterns.
  • Forced Degradation : Expose the compound to heat, light, and oxidative conditions (e.g., H2_2O2_2) to simulate stability issues .
  • QbD Approaches : Design space optimization to minimize impurity formation during synthesis.

How does the compound’s logP value influence its pharmacokinetic profile, and what modifications can improve it?

Advanced Research Question
A high logP (lipophilicity) may enhance membrane permeability but reduce aqueous solubility. Strategies:

  • Prodrug Design : Esterify the carboxylic acid to improve absorption, with enzymatic cleavage in vivo.
  • Co-crystallization : Use co-formers (e.g., nicotinamide) to enhance solubility without structural modification .

What safety and handling protocols are critical given the compound’s reactivity or toxicity?

Basic Research Question

  • Hazard Assessment : Review Safety Data Sheets (SDS) for analogous compounds (e.g., irritancy risks from carboxylic acid groups) .
  • Containment : Use glove boxes for air-sensitive reactions (e.g., metal complexation).
  • Waste Disposal : Neutralize acidic waste with bicarbonate before disposal.

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